1-bromo-3-chloro-2-fluoro-4-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-3-chloro-2-fluoro-4-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound with the molecular formula C7H2BrClF4O. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, along with a trifluoromethoxy group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-bromo-3-chloro-2-fluoro-4-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions with bromine, chlorine, and fluorine sources. The trifluoromethoxy group can be introduced using trifluoromethyl ethers under specific reaction conditions .
Industrial production methods often involve the use of advanced catalytic systems to enhance the efficiency and yield of the desired product. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to form carbon-carbon bonds between aryl halides and boronic acids .
Chemical Reactions Analysis
1-Bromo-3-chloro-2-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace halogen atoms on the benzene ring.
Oxidation and Reduction: The presence of multiple halogens allows for selective oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura coupling reactions, forming biphenyl derivatives when reacted with boronic acids under palladium catalysis.
Common reagents used in these reactions include lithium diisopropylamide (LDA), trifluoromethyl ethers, and various palladium catalysts.
Scientific Research Applications
1-Bromo-3-chloro-2-fluoro-4-(trifluoromethoxy)benzene finds extensive use in scientific research across multiple disciplines:
Chemistry: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of 1-bromo-3-chloro-2-fluoro-4-(trifluoromethoxy)benzene is primarily determined by its ability to interact with specific molecular targets. The presence of halogens and the trifluoromethoxy group enhances its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired biological effects. detailed studies on its specific molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
1-Bromo-3-chloro-2-fluoro-4-(trifluoromethoxy)benzene can be compared with other polyhalogenated aromatic compounds, such as:
1-Bromo-4-chloro-2-fluorobenzene: Lacks the trifluoromethoxy group, resulting in different chemical reactivity and applications.
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but without the chlorine and fluorine atoms, leading to variations in its chemical properties and uses.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of trifluoromethoxy, affecting its reactivity and industrial applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
CAS No. |
2166827-13-8 |
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Molecular Formula |
C7H2BrClF4O |
Molecular Weight |
293.44 g/mol |
IUPAC Name |
1-bromo-3-chloro-2-fluoro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2BrClF4O/c8-3-1-2-4(5(9)6(3)10)14-7(11,12)13/h1-2H |
InChI Key |
DFEOOBLAXBYFDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)Cl)F)Br |
Purity |
95 |
Origin of Product |
United States |
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